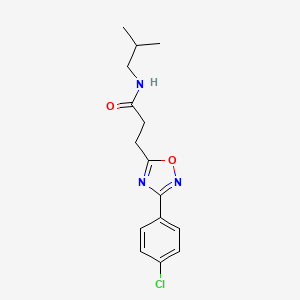
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is a synthetic compound with potential applications in scientific research. It belongs to the class of benzamides and has a molecular weight of 430.54 g/mol. This compound is also known as EHP-101 and has been shown to have potential therapeutic properties.
Mécanisme D'action
EHP-101 acts on the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and cells of the nervous system. It has been shown to modulate the immune response and reduce inflammation in the central nervous system. EHP-101 also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EHP-101 has been shown to reduce inflammation in animal models of multiple sclerosis and neuropathic pain. It also has neuroprotective effects, as evidenced by its ability to reduce neuronal damage in models of Huntington's disease. In addition, EHP-101 has been shown to improve motor function and reduce pain in animal models of these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EHP-101 in laboratory experiments is its specificity for the CB2 receptor, which allows for targeted modulation of the immune response and inflammation. However, EHP-101 has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of EHP-101 in humans.
Orientations Futures
Future research on EHP-101 could focus on its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation is needed to determine the optimal dosing and administration of EHP-101 in humans. Finally, research could explore the use of EHP-101 in combination with other therapies to enhance its effectiveness.
Méthodes De Synthèse
EHP-101 can be synthesized through a multistep process involving the reaction of 2-hydroxy-6-methylquinoline-3-carboxylic acid with 4-ethoxyaniline, followed by the coupling reaction with 2-methylbenzoyl chloride. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
EHP-101 has been investigated for its potential use in treating various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. Studies have shown that EHP-101 has anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of these conditions.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-4-32-23-12-10-22(11-13-23)29(27(31)24-8-6-5-7-19(24)3)17-21-16-20-15-18(2)9-14-25(20)28-26(21)30/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOINBIYEKVHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)


![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)


